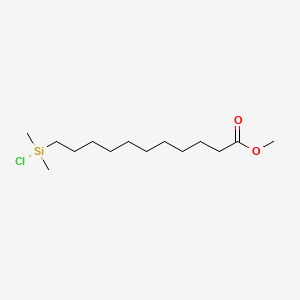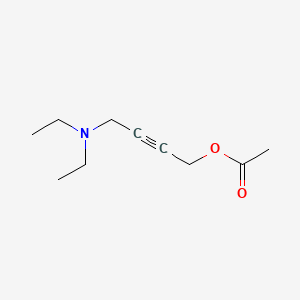
Methyl 2-(1,2-benzisoxazol-3-yl)acetate
Overview
Description
“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is a chemical compound with the empirical formula C10H9NO3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular weight of “Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is 191.18 . The SMILES string, which is a form of notation for describing the structure of chemical species using short ASCII strings, is COC(=O)Cc1noc2ccccc12 .Physical And Chemical Properties Analysis
“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is a solid compound . Its InChI key, which is a unique identifier for chemical substances, is VKNXYAQLRDOEFK-UHFFFAOYSA-N .Scientific Research Applications
Heterocyclic Building Blocks
“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Anticonvulsant Properties
This compound has been identified to possess anticonvulsant properties . It is under investigation for potential therapeutic use as an antiepileptic drug .
Anti-glycation Activities
Benzisoxazole molecules, including “Methyl 2-(1,2-benzisoxazol-3-yl)acetate”, exhibit promising anti-glycation activities . Anti-glycation agents are beneficial in managing chronic diseases like diabetes and aging.
Anticancer Activities
Benzisoxazole analogues have shown promising anticancer activities . They could potentially be used in the development of new anticancer drugs.
Antibacterial Properties
Benzisoxazole molecules also demonstrate antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.
Anti-inflammatory Activities
The anti-inflammatory activities of benzisoxazole molecules have been reported . They could be used in the treatment of inflammatory diseases.
Analgesic Properties
They possess significant analgesic properties . This suggests their potential use in pain management.
Serotonergic and Dopaminergic Receptors Affinity
These compounds have shown affinity for serotonergic and dopaminergic receptors . This suggests their potential use in the treatment of neurological disorders.
Safety and Hazards
“Methyl 2-(1,2-benzisoxazol-3-yl)acetate” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and calling a POISON CENTER or doctor/physician if feeling unwell .
properties
IUPAC Name |
methyl 2-(1,2-benzoxazol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-10(12)6-8-7-4-2-3-5-9(7)14-11-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKNXYAQLRDOEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NOC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376936 | |
| Record name | Methyl (1,2-benzoxazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,2-benzisoxazol-3-yl)acetate | |
CAS RN |
59899-89-7 | |
| Record name | Methyl (1,2-benzoxazol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20376936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Tert-butyl-4-chlorothieno[2,3-d]pyrimidine](/img/structure/B1586312.png)











